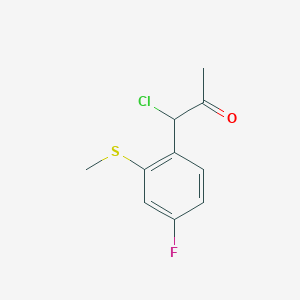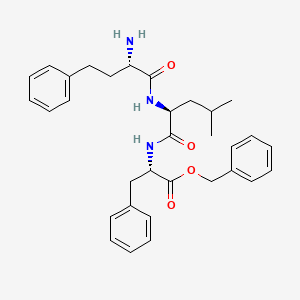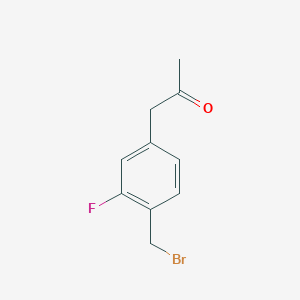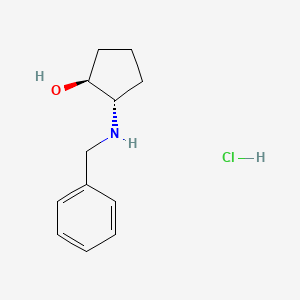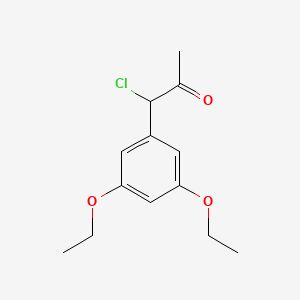
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 It is a chlorinated ketone derivative of 3,5-diethoxyphenylpropanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(3,5-diethoxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as ethanol or water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 1-amino-1-(3,5-diethoxyphenyl)propan-2-one.
Reduction: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propanoic acid.
Applications De Recherche Scientifique
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated ketone structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dimethoxyphenyl)propan-2-one: A similar compound with methoxy groups instead of ethoxy groups.
1-Chloro-1-(3,5-dimethoxyphenyl)propan-2-one: A chlorinated derivative with methoxy groups.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: A hydroxylated derivative with methoxy groups.
Uniqueness
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethoxy groups instead of methoxy groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17ClO3 |
|---|---|
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
1-chloro-1-(3,5-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-11-6-10(13(14)9(3)15)7-12(8-11)17-5-2/h6-8,13H,4-5H2,1-3H3 |
Clé InChI |
IAJLYPCRGAQJPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


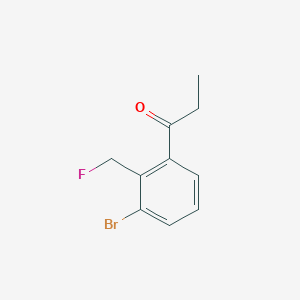
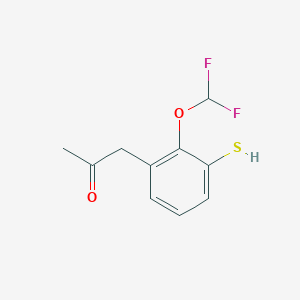


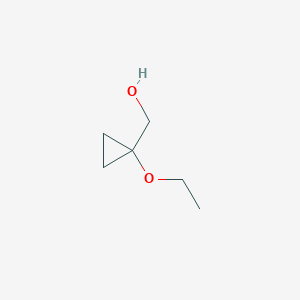
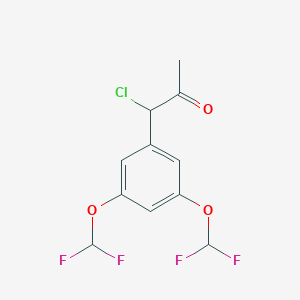

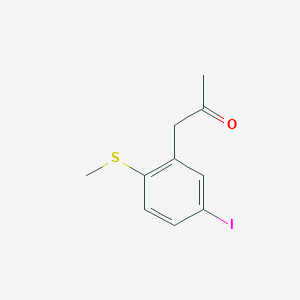

![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
